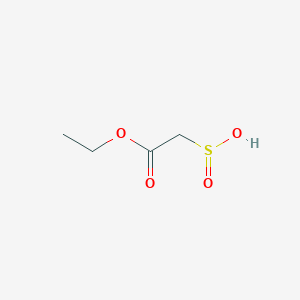
Ethyl2-sulfinoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-sulfinoacetate is an organic compound belonging to the class of esters Esters are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is also bonded to another carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl2-sulfinoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a low temperature (between -5°C and 10°C) and then adding sulfonyl chloride dropwise. The mixture is then allowed to react at room temperature (20-25°C) for several hours. After the reaction is complete, the mixture is subjected to reduced pressure distillation to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs and environmental impact. The use of green chemistry principles, such as avoiding reaction solvents and capturing acidic gases, is emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-sulfinoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert this compound into alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like ammonia (NH₃) and primary amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols and aldehydes
Substitution: Amides and other substituted esters
Scientific Research Applications
Ethyl2-sulfinoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: This compound is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of ethyl2-sulfinoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl2-sulfinoacetate can be compared with other similar compounds, such as sulfonimidates and sulfonamides. These compounds share some structural similarities but differ in their chemical properties and applications:
Sulfonimidates: These compounds have a sulfur atom bonded to an oxygen atom and a nitrogen atom.
Sulfonamides: These compounds contain a sulfonamide group (SO₂NH₂) and are widely used as antibiotics.
Properties
Molecular Formula |
C4H8O4S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2-ethoxy-2-oxoethanesulfinic acid |
InChI |
InChI=1S/C4H8O4S/c1-2-8-4(5)3-9(6)7/h2-3H2,1H3,(H,6,7) |
InChI Key |
YYZGTGGYZPBDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















